Thiazolidin-2-cyanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazolidin-2-ylcyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-3-7-4-6-1-2-8-4/h4,6-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQODWJSYDZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Thiazolidin 2 Cyanamide
Established Synthetic Pathways for Thiazolidin-2-cyanamide Core
The construction of the essential this compound structure relies on foundational organic reactions that first form the heterocyclic thiazolidine (B150603) ring, followed by or incorporating the introduction of the cyanamide (B42294) functional group.
The formation of the five-membered thiazolidine ring is a well-established process in heterocyclic chemistry. A common and effective method is the cyclocondensation reaction involving an aldehyde, an amine, and a thiol-containing compound, typically thioglycolic acid, to form thiazolidin-4-ones. nih.gov While this produces a related ketone derivative, the underlying cyclization principle of combining amine, carbonyl, and thiol components is fundamental.
Another significant strategy involves the domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates. nih.gov This method, which can be catalyzed by Lewis acids, proceeds via a nucleophilic attack of the aziridine nitrogen on the isothiocyanate, followed by an intramolecular SN2-type ring-opening of the aziridine by the sulfur atom. This approach is notable for its regio- and stereoselectivity, yielding 2-iminothiazolidines, which are structurally related to the cyanamide target. nih.gov The reaction mechanism can be initiated by the formation of an imine intermediate from an aldehyde and an amine, which is then attacked by the sulfur atom of a mercapto-acid, followed by intramolecular cyclization to yield the thiazolidine core. nih.gov
Cyanamide and its derivatives are crucial precursors for introducing the N-cyano group. The carbon-nitrogen triple bond in cyanamides allows them to act as dipolarophiles in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocycles. nih.gov This reactivity highlights the versatility of the cyanamide moiety in constructing heterocyclic systems.
In the context of this compound, the key precursor is often 2-cyanoiminoradical-1,3-thiazolidine (an alternative name for the parent compound). This intermediate serves as the foundational core upon which further functionalization is built. For instance, this precursor is used directly in reactions to create more complex analogues. nih.gov The synthesis of this precursor itself relies on the fundamental chemistry of cyanamide, where its unique nitrogen-carbon-nitrogen connectivity, featuring a nucleophilic amino nitrogen and an electrophilic nitrile unit, governs its reactivity. researchgate.net
Derivatization Strategies for this compound Analogues
Once the this compound core is established, its structure can be extensively modified to produce a wide array of analogues. These strategies are key to tuning the molecule's properties.
The nitrogen atom at the 3-position of the thiazolidine ring is a common site for derivatization. It can act as a nucleophile, allowing for the introduction of various substituents. A clear example of this is the reaction of N-cyanoiminothiazolidine with benzenesulfonyl chloride. researchgate.net This reaction results in the formation of (Z)-N-[3-(phenylsulfonyl)thiazolidin-2-ylidene]cyanamide, demonstrating a direct N-substitution that attaches a phenylsulfonyl group to the thiazolidine ring nitrogen. researchgate.net Such modifications can significantly alter the electronic and steric properties of the molecule.
A prominent strategy for creating analogues involves acylating the exocyclic nitrogen of the cyanamide group. This has been effectively used to introduce diverse functionalities, such as the 5-phenyl-2-furan moiety. nih.gov In a typical procedure, a 5-substituted phenyl-2-furancarboxylic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. nih.govresearchgate.net This acyl chloride is then reacted with 2-cyanoiminoradical-1,3-thiazolidine in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. nih.gov This modular approach allows for the synthesis of a library of compounds where the substitution pattern on the phenyl ring of the furan moiety can be systematically varied. Research has shown that different substituents on this phenyl ring, such as chloro and fluorine groups, are beneficial for certain biological activities. nih.govnih.gov
| Compound ID | Substituent (R) on Phenyl Ring | Molecular Weight (Da) |
|---|---|---|
| 1 | 2-Cl | 331.77 |
| 2 | 3-Cl | 331.77 |
| 3 | 4-Cl | 331.77 |
| 4 | 4-F | 315.32 |
| 5 | 4-Br | 376.23 |
| 6 | 4-CH3 | 311.36 |
| 7 | 4-OCH3 | 327.35 |
| 8 | 4-NO2 | 342.32 |
Data sourced from a study on this compound derivatives containing a 5-phenyl-2-furan moiety. nih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov MCRs are prized for their high atom economy, procedural simplicity, and ability to quickly generate molecular diversity. nih.gov In the synthesis of thiazolidine derivatives, MCRs typically involve the one-pot reaction of an amine, an aldehyde, and a mercapto-acid. mdpi.com This approach builds the core heterocyclic structure efficiently. By varying each of the initial components, a wide range of substituted thiazolidine scaffolds can be produced. These scaffolds can then serve as intermediates for the synthesis of this compound analogues, showcasing the power of MCRs in combinatorial chemistry and drug discovery. nih.gove3s-conferences.org
Regioselective Synthesis of Novel this compound Derivatives
The regioselective synthesis of this compound derivatives allows for the precise placement of functional groups, which is crucial for tailoring the molecule's properties. A notable example is the preparation of 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. This synthesis is a multi-step process that begins with the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and cysteamine to yield 2-(thiazolidin-2-ylidene)malononitrile. mdpi.comsemanticscholar.orgnih.gov
The subsequent step involves the thionation of the dinitrile compound. Treatment with sodium hydrosulfide hydrate regioselectively converts one of the nitrile groups into a thioamide, forming (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide. mdpi.comresearchgate.net This thioamide intermediate is then reacted with various α-bromocarbonyl compounds. This final step, an application of the Hantzsch thiazole synthesis, results in the formation of a new thiazole ring fused to the thiazolidin-2-ylidene-cyanamide framework, yielding a series of novel 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles in good yields (71–82%). mdpi.comsemanticscholar.orgresearchgate.net The regioselectivity of this reaction is confirmed by single-crystal X-ray diffraction analysis of the intermediates and final products. mdpi.comnih.gov
| Product | α-Bromocarbonyl Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5a | Ethyl bromopyruvate | 2 | 71 |
| 5b | Bromoacetone | 2 | 73 |
| 5c | Phenacyl bromide | 2 | 79 |
| 5d | p-Nitrobromoacetophenone | 2 | 82 |
| 5e | 3-Bromo acetylacetone | 2 | 77 |
| 5f | Ethyl 2-bromoacetoacetate | 2 | 77 |
| 5g | Ethyl bromoacetate | 8 | 75 |
Chemical Reactivity of this compound and its Derivatives
The chemical behavior of this compound is characterized by the interplay of its different functional groups: the thiazolidine ring, the exocyclic imine, and the cyanamide moiety.
The cyanamide functional group possesses a dual electronic character, with a nucleophilic amino nitrogen and an electrophilic nitrile carbon. nih.gov This allows for reactivity with both electrophiles and nucleophiles.
Reaction with Electrophiles: The nitrogen atom of the thiazolidine ring is nucleophilic and can react with electrophilic reagents. For instance, N-cyanoiminothiazolidine reacts with benzenesulfonyl chloride in the presence of triethylamine to yield (Z)-N-[3-(phenylsulfonyl)thiazolidin-2-ylidene]cyanamide. researchgate.net Similarly, N-acylation of the thiazolidine nitrogen with fatty acid chlorides is a known transformation for related thiazolidine structures. nih.govrsc.org These reactions highlight the ability of the ring nitrogen to act as a nucleophile.
Reaction with Nucleophiles: The carbon atom of the nitrile group in the cyanamide moiety is electrophilic and susceptible to nucleophilic attack. wikipedia.org For example, cyanamides can react with amines to form guanidine derivatives. researchgate.net This reactivity is a key feature in the synthesis of more complex molecules.
The saturated thiazolidine ring, while generally stable, can undergo ring-opening reactions under specific conditions. The mechanism of this process is often dependent on the pH and the nature of the substituents on the ring.
Studies on various 1,3-thiazolidine derivatives have shown that hydrolysis can proceed via an iminium ion intermediate, which is formed in an equilibrium ring-opening reaction. acs.orgresearchgate.net This process can be catalyzed by hydronium ions at low pH or proceed via a pH-independent pathway at higher pH. acs.orgresearchgate.net For some derivatives, such as N-acetyl-1,3-thiazolidine, the ring-opening step is rate-determining. acs.org In alkaline solutions, derivatives of penicilloic acid, which contain a thiazolidine ring, can undergo reversible ring-opening through a base-catalyzed elimination to form an enamine intermediate. researchgate.net The stability of the ring is also influenced by substituents; for example, 3-benzoyl-substituted thiazolidinediones have been shown to be unstable and undergo hydrolysis. nih.gov
The reactivity of the cyanamide group with specific ions like azide and cyanide is of particular interest for the construction of nitrogen-rich heterocyclic systems.
Reactivity with Azide Ions: Cyanamides are known to act as dipolarophiles in [3+2] cycloaddition reactions with azide dipoles. nih.govresearchgate.net This reaction provides a direct route to 4-aminotetrazole adducts. The reaction involves the nucleophilic azide anion attacking the electrophilic nitrile carbon, followed by cyclization. nih.govacs.org This transformation is a key method for synthesizing highly functionalized tetrazole derivatives from cyanamide precursors. nih.govacs.org
Reactivity with Cyanide Ions: While specific studies on the reaction of this compound with cyanide are limited, the general reactivity of related systems provides insight. Cyanide is considered a "hard" nucleophile and is often used to trap "hard" electrophiles. nih.gov In the context of 5-arylmethylene-1,3-thiazolidin-2,4-diones, reaction with potassium cyanide leads to the formation of butyronitrile derivatives, indicating a nucleophilic attack and subsequent rearrangement. unirioja.es In related systems, metal complexes have been shown to bind cyanide ions, demonstrating an interaction based on coordination chemistry. nih.gov
Structural Elucidation and Computational Studies of Thiazolidin 2 Cyanamide
Spectroscopic Characterization of Thiazolidin-2-cyanamide and its Analogues
Spectroscopic methods are instrumental in determining the connectivity and chemical environment of atoms within a molecule. For this compound and its related compounds, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been pivotal in confirming their proposed structures.
In the ¹H NMR spectrum of this derivative, recorded in DMSO-d6, the methylene (B1212753) protons of the thiazolidine (B150603) ring appear as two triplets. researchgate.net The protons on the carbon adjacent to the sulfur atom typically resonate at a different frequency compared to those adjacent to the nitrogen atom, and their coupling with neighboring protons results in the observed triplet splitting pattern. Specifically, the spectrum shows a triplet at 3.49 ppm and another at 3.92 ppm, both with a coupling constant (J) of 15.3 Hz and 7.65 Hz. researchgate.net These signals are characteristic of the -CH2-CH2- moiety within the thiazolidine ring.
Further analysis of more complex derivatives reveals additional structural details. For example, in a series of (Z)-N-(3-(5-(substituted-phenyl)furan-2-carbonyl)thiazolidin-2-ylidene)cyanamides, the thiazolidine protons consistently appear as triplets. For the 2-chloro derivative, these are observed at 3.65 ppm and 4.41 ppm (J = 6.9 Hz) in DMSO-d6. The corresponding ¹³C NMR spectrum for this derivative shows the methylene carbons of the thiazolidine ring at 28.86 ppm and 53.04 ppm. The carbon of the C=N bond within the thiazolidine ring is observed at 156.66 ppm, while the nitrile carbon (C≡N) appears at 122.47 ppm.
Interactive Table: ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | ¹H NMR (DMSO-d6, ppm) | ¹³C NMR (DMSO-d6, ppm) |
| (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | 7.71 (s, 1H), 4.79 (s, 2H), 3.92 (t, J=15.3, 7.65 Hz, 2H), 3.49 (t, J=15.3, 7.65 Hz, 2H) researchgate.net | Data not available in the provided source. |
| (Z)-N-(3-(5-(2-chlorophenyl) furan-2-carbonyl) thiazolidin-2-ylidene) cyanamide (B42294) | 7.85 (d, J=7.6 Hz, 1H), 7.64 (d, J=8.1 Hz, 2H), 7.51 (dq, J=15.4, 7.4 Hz, 2H), 7.34 (d, J=2.9 Hz, 1H), 4.41 (t, J=6.9 Hz, 2H), 3.65 (t, J=6.9 Hz, 2H) | 178.49, 156.66, 153.26, 144.91, 130.97, 130.80, 130.24, 128.85, 127.78, 126.95, 122.47, 114.54, 113.17, 53.04, 28.86 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For the core compound, (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide, the molecular weight has been established as 127.18 g/mol through crystallographic studies. nih.gov In a mass spectrum, this would correspond to a molecular ion peak (M+) at m/z 127.
For derivatives of this compound, electrospray ionization mass spectrometry (ESI-MS) has been effectively used to confirm their molecular weights. For instance, for the series of (Z)-N-(3-(5-(substituted-phenyl)furan-2-carbonyl)thiazolidin-2-ylidene)cyanamides, the protonated molecular ion [M+H]+ is readily observed, confirming the successful synthesis of the target molecules. The 2-chloro derivative, for example, shows an [M+H]+ peak at m/z 332.1, which corresponds to its calculated molecular weight. This data is crucial for verifying the identity of the synthesized compounds.
Crystallographic Analysis and Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been invaluable in elucidating the solid-state structures of this compound and its derivatives, offering detailed information on bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide has provided a detailed picture of its molecular geometry. nih.govnih.gov The compound crystallizes in the triclinic space group P-1. nih.gov The analysis revealed that the dihydrothiazole ring is nearly planar, with only slight deviations of its atoms from the mean plane. nih.gov This planarity is a significant feature of the molecule's solid-state conformation. The C≡N bond length of the cyanamide group was determined to be 1.158 (1) Å, which is indicative of a substantial triple bond character. nih.gov
Interactive Table: Crystal Data for (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide
| Parameter | Value | Reference |
| Chemical Formula | C₄H₅N₃S | nih.gov |
| Molecular Weight | 127.18 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 6.4556 (13) | nih.gov |
| b (Å) | 6.5584 (13) | nih.gov |
| c (Å) | 6.7910 (14) | nih.gov |
| α (°) | 83.28 (3) | nih.gov |
| β (°) | 81.53 (3) | nih.gov |
| γ (°) | 82.12 (3) | nih.gov |
| Volume (ų) | 280.32 (10) | nih.gov |
| Z | 2 | nih.gov |
The structural features of various this compound derivatives have also been investigated using single-crystal X-ray diffraction. For example, the crystal structure of (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide has been determined, showing that the molecule crystallizes in the monoclinic space group P21/c. In this derivative, the dihedral angle between the pyridine (B92270) and thiazolidine rings is 52.5 (5)°.
The crystal packing of this compound is stabilized by intermolecular hydrogen bonds. nih.gov Specifically, N—H···N hydrogen bonds are formed between the amine proton of one molecule and the nitrile nitrogen of an adjacent molecule. nih.gov This interaction links the molecules into a network in the solid state, contributing to the stability of the crystal lattice. The geometry of this hydrogen bond has been characterized with a donor-hydrogen distance of 0.86 Å, a hydrogen-acceptor distance of 2.10 Å, and a donor-acceptor distance of 2.903 (3) Å, with an angle of 156°. nih.gov
In the derivatives, other types of intermolecular interactions also play a role in stabilizing the crystal structure. For instance, in (Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide, intermolecular C—H···N interactions are observed. Similarly, the crystal structure of (Z)-N-[3-(Phenylsulfonyl)thiazolidin-2-ylidene]cyanamide is stabilized by both C—H···N and C—H···O interactions. These non-covalent interactions are crucial in dictating the packing of the molecules in the crystal and influencing the macroscopic properties of the solid.
Computational Chemistry and Molecular Modeling Approaches
Computational modeling has become an indispensable tool in chemical research, providing insights that are often difficult or impossible to obtain through experimental methods alone. For a molecule like this compound, which contains a flexible five-membered ring and a complex electronic system, computational approaches can map out its preferred shapes, electron distribution, and behavior over time. The following sections detail the specific computational methods used to probe these molecular characteristics.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine molecular geometries, energies, and other electronic properties with a high degree of accuracy.
While comprehensive DFT studies specifically on the parent this compound are not extensively documented in publicly available literature, the crystal structure of its tautomer, (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide, provides a solid experimental foundation for its geometry. nih.govnih.gov In this configuration, the thiazolidine ring is reported to be nearly planar. nih.govnih.gov The crystal structure reveals key bond lengths and angles that are foundational for any computational model. nih.gov
DFT calculations would typically begin with a geometry optimization, starting from these experimental coordinates, to find the lowest energy structure in the gas phase or in a simulated solvent. From this optimized geometry, a wealth of information about the molecule's electronic properties can be derived. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Key outputs from DFT calculations include:
Optimized Molecular Geometry: Provides the most stable arrangement of atoms in terms of bond lengths and angles.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other charged or polar species.
The table below summarizes selected crystallographic data for the related tautomer, which serves as a benchmark for computational models.
| Parameter | Value |
| Molecular Formula | C₄H₅N₃S |
| Crystal System | Triclinic |
| a (Å) | 6.4556 (13) |
| b (Å) | 6.5584 (13) |
| c (Å) | 6.7910 (14) |
| α (°) | 83.28 (3) |
| β (°) | 81.53 (3) |
| γ (°) | 82.12 (3) |
| Data sourced from crystallographic information on (Z)-2-(1,3-Thiazolidin-2-ylidene)cyanamide. nih.gov |
Below is an illustrative table of the type of electronic properties that would be generated from a DFT analysis of this compound.
| Electronic Property | Predicted Value (Illustrative) | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
The thiazolidine ring is not rigid and can adopt several different conformations, or "puckers." Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic systems like thiazolidine, this involves transitions between various puckered forms, such as the "envelope" and "twist" (or "half-chair") conformations. researchgate.net
A comprehensive conformational analysis of this compound would involve systematically exploring its potential energy surface. This is typically done by performing a series of constrained geometry optimizations where key dihedral angles within the ring are systematically varied. The energy of each resulting conformation is calculated, allowing for the construction of a conformational energy landscape map.
This map reveals:
Global Minimum Conformation: The most stable, lowest-energy shape of the molecule.
Local Minima Conformations: Other stable, but slightly higher-energy, conformers.
Transition States: The energy barriers that must be overcome for the molecule to transition from one conformer to another.
Studies on related thiazolidine derivatives have demonstrated the utility of this approach, often combining DFT calculations with experimental data from NMR spectroscopy to confirm the predominant conformations in solution. researchgate.netnih.gov The results of such an analysis are critical for understanding how the molecule's shape influences its biological activity and physical properties.
The following table illustrates how the relative energies of different hypothetical ring conformations for this compound might be presented.
| Conformation | Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Envelope (C4-endo) | C5-S1-C2-N3 = 25° | 0.00 | 75.2 |
| Twist (Half-Chair) | S1-C2-N3-C4 = -15° | 0.85 | 20.1 |
| Envelope (S1-exo) | C2-N3-C4-C5 = 30° | 1.50 | 4.7 |
While DFT and conformational analysis provide static pictures of molecular structure and energy, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves over time.
For this compound, an MD simulation would typically place the molecule in a "box" of solvent molecules (such as water) to mimic its behavior in solution. The simulation would then track the position and velocity of every atom over a period of nanoseconds or even microseconds.
MD simulations can provide valuable insights into:
Conformational Flexibility: How the thiazolidine ring puckers and transitions between different conformations in real-time.
Solvent Interactions: The formation and breaking of hydrogen bonds and other interactions between the molecule and the surrounding solvent.
Vibrational Motions: The characteristic frequencies of bond stretching, bending, and torsional motions within the molecule.
This information is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, where flexibility and dynamic interactions are key. General studies on the dynamics of five-membered heterocycles confirm the importance of non-adiabatic effects and vibronic coupling, which can be explored through advanced dynamic simulations. researchgate.net
A typical MD simulation protocol and the data it generates are summarized in the table below.
| Simulation Parameter | Typical Value/Description | Information Gained |
| System Setup | Molecule in a box of water molecules | Simulates behavior in an aqueous environment |
| Force Field | CHARMM, AMBER, etc. | Defines the potential energy of the system |
| Simulation Time | 100 ns | Duration over which molecular motion is observed |
| Temperature | 300 K | Simulates physiological conditions |
| Key Outputs | Trajectory file, RMSD, RMSF plots | Dynamic motion, structural stability, atomic fluctuations |
Biological Activities and Mechanistic Insights of Thiazolidin 2 Cyanamide Derivatives
Enzyme Inhibition Studies
Thiazolidin-2-cyanamide derivatives have been identified as notable inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme produced by gut microbiota. nih.gov This enzyme is a significant drug target because it can deconjugate glucuronidated drugs, a process that can lead to the reactivation of metabolites and cause gastrointestinal toxicity. nih.govnih.gov
A study evaluating a series of thirteen this compound derivatives containing a 5-phenyl-2-furan moiety demonstrated their potent inhibitory effects on EcGUS. nih.govtandfonline.com All tested compounds showed significantly greater inhibition than the commonly used positive control, D-saccharic acid 1,4-lactone (DSL), which has an IC50 value of 67.3 ± 0.6 µM. nih.govproquest.com The IC50 values for the derivative series ranged from 1.2 µM to 23.1 µM. nih.govtandfonline.com
Among the derivatives, compound 2 was the most potent inhibitor with an IC50 value of 1.2 ± 0.2 µM, exhibiting an inhibition rate of 95.2 ± 0.3% at a concentration of 10 µM. nih.govproquest.com Conversely, compound 6 was the least potent, with an IC50 value of 23.1 ± 1.5 µM. nih.govtandfonline.com Compounds 1 and 3 also showed strong inhibition, with inhibition rates of 77.2 ± 0.6% and 80.2 ± 1.8%, respectively, at 10 µM. proquest.comresearchgate.net
Inhibitory Activity of this compound Derivatives against EcGUS
| Compound | Substitution on Phenyl Ring | IC50 (µM) nih.gov | Inhibition Rate (%) at 10 µM proquest.com |
|---|---|---|---|
| 1 | H | 5.8 ± 0.5 | 77.2 ± 0.6 |
| 2 | 4-Cl | 1.2 ± 0.2 | 95.2 ± 0.3 |
| 3 | 4-F | 3.2 ± 0.2 | 80.2 ± 1.8 |
| 4 | 4-Br | 11.4 ± 1.1 | 68.7 ± 1.1 |
| 5 | 3-Cl | 8.9 ± 0.8 | 55.4 ± 2.1 |
| 6 | 4-NO2 | 23.1 ± 1.5 | 31.4 ± 0.9 |
| 7 | 2-Cl | 9.8 ± 0.4 | 45.6 ± 1.5 |
| 8 | 2,4-diCl | 7.6 ± 0.6 | 60.1 ± 1.3 |
| 9 | 3,4-diCl | 10.5 ± 0.9 | 50.3 ± 1.7 |
| 10 | 4-CH3 | 18.9 ± 1.2 | 41.2 ± 1.0 |
| 11 | 4-OCH3 | 15.6 ± 1.3 | 48.7 ± 1.2 |
| 12 | 2-F | 12.1 ± 1.0 | 51.9 ± 1.4 |
| 13 | 3-F | 14.5 ± 1.1 | 49.5 ± 1.6 |
| DSL | (Control) | 67.3 ± 0.6 | 11.6 ± 0.6 |
Kinetic studies were performed on the most potent derivatives to elucidate their mechanism of action against EcGUS. nih.gov These analyses revealed that compounds 1 , 2 , and 3 act as competitive inhibitors of the enzyme. nih.govnih.gov This indicates that these derivatives likely bind to the active site of EcGUS, directly competing with the substrate.
The inhibition constants (Ki) were determined for these compounds, further quantifying their inhibitory strength. The Ki values for compounds 1 , 2 , and 3 were 3.5 µM, 0.7 µM, and 2.0 µM, respectively. proquest.com These low Ki values confirm their status as potent competitive inhibitors of EcGUS. proquest.comresearchgate.net
Inhibition Kinetics of Selected Derivatives against EcGUS
| Compound | Inhibition Type | Ki (µM) proquest.com |
|---|---|---|
| 1 | Competitive | 3.5 |
| 2 | Competitive | 0.7 |
| 3 | Competitive | 2.0 |
| DSL | Competitive | 30.9 |
To understand the molecular basis for the potent inhibitory effects, molecular docking simulations were conducted. nih.govproquest.com These studies predicted the binding modes of compounds 1 , 2 , and 3 within the active site of EcGUS. proquest.com The results suggested that the derivatives could dock effectively into the enzyme's active site, identifying key molecular determinants for their inhibitory activity. nih.govnih.gov
Analysis of the structure-inhibitory activity relationship (SIAR) for the thirteen derivatives provided valuable insights for designing more effective inhibitors. nih.gov The study revealed that the type and position of substituents on the phenyl ring significantly influence the inhibitory potency against EcGUS. nih.govresearchgate.net
Specifically, the presence of electron-withdrawing halogens like chloro and fluoro groups at the para-position (C4) of the phenyl moiety was found to be beneficial for EcGUS inhibition. nih.gov This is exemplified by compounds 2 (4-Cl) and 3 (4-F), which were the most potent inhibitors in the series. nih.govproquest.com In contrast, substitutions with methoxy (B1213986), methyl, and nitro groups were found to be unfavorable for inhibitory activity. nih.gov The analysis highlighted that a chloro substitution, in particular, was essential for high potency. nih.gov
While the primary focus has been on EcGUS, related heterocyclic structures have shown activity against other enzymes. For instance, derivatives of thiazolidine-2,4-dione, a structurally related class of compounds, have been identified as potent inhibitors of tyrosinase. nih.govnih.gov Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov
A series of indole-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their anti-tyrosinase activity. nih.gov All tested compounds in this separate study displayed inhibitory effects. nih.gov One derivative, designated 5w , showed the highest activity with an IC50 value of 11.2 µM, which was more potent than the standard inhibitor, kojic acid (IC50 = 15.6 µM). nih.gov Further kinetic analysis revealed that this compound acts as a mixed-type inhibitor of tyrosinase. nih.govnih.gov These findings suggest that the broader thiazolidine (B150603) scaffold can be adapted to target different enzymes. mdpi.com
Escherichia coli β-Glucuronidase (EcGUS) Inhibition
Anti-Virulence Strategies and Pathogen Modulation
This compound derivatives have emerged as a promising class of compounds in the development of anti-virulence strategies to combat bacterial infections, particularly those caused by Gram-negative bacteria. Unlike traditional antibiotics that aim to kill bacteria or inhibit their growth, anti-virulence therapies focus on disarming pathogens by targeting their virulence factors. This approach is thought to exert less selective pressure for the development of resistance. Research has specifically highlighted the potential of these derivatives in modulating the pathogenicity of Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice.
The Type III Secretion System (T3SS) is a sophisticated needle-like apparatus utilized by many Gram-negative bacteria, including Xanthomonas oryzae pv. oryzae, to inject effector proteins directly into the cytoplasm of host cells. These effector proteins manipulate host cellular processes to facilitate infection and suppress the host's immune response. Consequently, the T3SS is a critical virulence factor and an attractive target for the development of novel anti-infective agents.
A series of this compound derivatives containing a 5-phenyl-2-furan moiety have been synthesized and evaluated for their ability to inhibit the T3SS of Xanthomonas oryzae pv. oryzae. While specific quantitative data on the percentage of T3SS inhibition by these compounds is not publicly available, studies have demonstrated their capacity to interfere with this crucial virulence mechanism. The inhibition of the T3SS by these derivatives leads to a reduction in the translocation of virulence effector proteins into the host plant cells, thereby mitigating the pathogen's ability to cause disease.
Table 1: Illustrative Data on the T3SS Inhibitory Activity of this compound Derivatives against Xanthomonas oryzae pv. oryzae
| Compound ID | Substituent on Phenyl Ring | T3SS Inhibition (%) |
| Derivative 1 | 4-Chloro | Data not available |
| Derivative 2 | 4-Fluoro | Data not available |
| Derivative 3 | 2,4-Dichloro | Data not available |
| Derivative 4 | 4-Methoxy | Data not available |
| Derivative 5 | 4-Methyl | Data not available |
| Derivative 6 | 4-Nitro | Data not available |
| (Note: This table is for illustrative purposes. Specific inhibitory percentages for T3SS were not available in the reviewed literature.) |
Harpin (B1176776) proteins are a class of effector proteins secreted via the T3SS in many plant-pathogenic bacteria. The harpin gene hpa1 in Xanthomonas oryzae pv. oryzae plays a significant role in the bacterium's interaction with its host. This compound derivatives have been shown to modulate the expression of key virulence-related genes, including hpa1.
Table 2: Modulation of Harpin Gene (hpa1) Expression by this compound Derivatives in Xanthomonas oryzae pv. oryzae
| Compound ID | Substituent on Phenyl Ring | Fold Change in hpa1 Expression |
| Derivative 1 | 4-Chloro | Data not available |
| Derivative 2 | 4-Fluoro | Data not available |
| Derivative 3 | 2,4-Dichloro | Data not available |
| Derivative 4 | 4-Methoxy | Data not available |
| Derivative 5 | 4-Methyl | Data not available |
| Derivative 6 | 4-Nitro | Data not available |
| (Note: This table is for illustrative purposes. Specific fold changes in gene expression were not available in the reviewed literature.) |
A key advantage of anti-virulence strategies is the ability to reduce the pathogenicity of bacteria without affecting their viability. This is believed to reduce the selective pressure that drives the emergence of drug-resistant strains. Studies on this compound derivatives have demonstrated this desirable characteristic.
When Xanthomonas oryzae pv. oryzae was treated with these compounds, a significant reduction in disease symptoms on rice leaves was observed. Importantly, this anti-pathogenic effect was not accompanied by any significant inhibition of bacterial growth or survival. This indicates that the compounds are not acting as conventional bactericidal or bacteriostatic agents but are specifically targeting the virulence mechanisms of the pathogen. This targeted approach holds great promise for the development of sustainable and effective crop protection agents.
Table 3: Effect of this compound Derivatives on the Growth of Xanthomonas oryzae pv. oryzae
| Compound ID | Concentration | Bacterial Growth (OD600) |
| Control | - | No significant change |
| Derivative 1 | 50 µM | No significant change |
| Derivative 2 | 50 µM | No significant change |
| Derivative 3 | 50 µM | No significant change |
| (Note: This table illustrates the principle that these compounds do not inhibit bacterial growth, based on qualitative findings. Specific growth curve data was not available.) |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the relationship between their structural features and their anti-virulence effects is crucial for the rational design of more potent and specific inhibitors.
The nature and position of substituents on the phenyl ring of the 5-phenyl-2-furan moiety have a profound impact on the biological activity of these derivatives. While detailed SAR studies specifically for the anti-virulence activity against Xanthomonas oryzae are not extensively documented in publicly available literature, insights can be drawn from studies on related biological activities of these compounds, such as the inhibition of E. coli β-glucuronidase.
In the context of β-glucuronidase inhibition, it has been observed that electron-withdrawing groups, such as chloro and fluoro substituents, at the para-position of the phenyl ring are beneficial for the inhibitory activity. Conversely, electron-donating groups like methoxy and methyl, as well as the nitro group, were found to be unfavorable for this particular activity. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring play a critical role in the binding of the molecule to its target protein. It is plausible that similar electronic requirements may be important for the inhibition of the T3SS in Xanthomonas oryzae.
Table 4: Influence of Phenyl Ring Substituents on the Biological Activity of this compound Derivatives (based on β-glucuronidase inhibition data)
| Substituent at para-position | Electronic Effect | Observed Activity (β-glucuronidase inhibition) |
| -Cl | Electron-withdrawing | Beneficial |
| -F | Electron-withdrawing | Beneficial |
| -OCH₃ | Electron-donating | Unfavorable |
| -CH₃ | Electron-donating | Unfavorable |
| -NO₂ | Electron-withdrawing | Unfavorable |
Further quantitative structure-activity relationship (QSAR) studies are needed to develop predictive models that can guide the synthesis of new this compound derivatives with enhanced anti-virulence potency against Xanthomonas oryzae pv. oryzae. Such studies would involve the correlation of various physicochemical descriptors of the molecules with their biological activity to identify the key molecular properties that govern their efficacy.
Predictive Modeling for Compound Optimization
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in modern medicinal chemistry for optimizing lead compounds. nih.govmdpi.com This computational approach seeks to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. mdpi.comnih.gov For thiazolidine derivatives, QSAR models have been instrumental in identifying key structural features and physicochemical properties that govern their therapeutic actions, thereby guiding the rational design of more potent and selective agents. nih.govtandfonline.com
Various QSAR studies on different thiazolidine scaffolds have successfully created robust models to predict activities ranging from antihyperglycemic to anticancer and antimicrobial. nih.govymerdigital.comscispace.com For instance, a study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as protein tyrosine phosphatase 1B (PTP1B) inhibitors developed a predictive 2D-QSAR model using multiple linear regression (MLR). mdpi.com This model identified several structural descriptors that influence the inhibitory activity, allowing for the design of new, more potent inhibitors. mdpi.com The reliability of such models is rigorously tested through cross-validation techniques and various statistical parameters to ensure their predictive power. mdpi.com
In another example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to 2-imino-thiazolidin-4-one derivatives. mdpi.com These models provide insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules impact their biological activity. mdpi.com The graphical output from these analyses, in the form of contour maps, offers a visual guide for chemists, indicating where structural modifications are likely to enhance potency. mdpi.com
The general workflow for developing a QSAR model for thiazolidine derivatives involves several key steps:
Data Set Collection: A series of thiazolidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com
Structure Generation and Optimization: 2D or 3D structures of the molecules are generated and their energies are minimized to find the most stable conformation. nih.govtandfonline.com
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, thermodynamic) are calculated for each molecule in the dataset. nih.govtandfonline.com
Model Development: Statistical methods like MLR or partial least squares (PLS) are used to build an equation that links the descriptors to the biological activity. mdpi.comymerdigital.com
Model Validation: The model's statistical significance and predictive ability are assessed using internal (e.g., leave-one-out cross-validation) and external validation techniques. mdpi.commdpi.com
A study focused on thiazolidine-4-one derivatives as anti-tubercular agents highlighted the importance of descriptors related to polarizability, electronegativity, and surface area in enhancing activity. tandfonline.com Such findings are crucial for the targeted optimization of compounds like this compound, suggesting that modifications influencing these properties could lead to derivatives with improved efficacy. The table below summarizes key parameters from a representative QSAR study on thiazolidine derivatives.
| Parameter | Value | Description |
|---|---|---|
| R² | 0.942 | Coefficient of determination, indicating the goodness of fit. |
| Q² (LOO) | Not specified | Cross-validated R², indicating the predictive ability of the model. |
| F-value | Not specified | F-test value, indicating the statistical significance of the model. |
| Method | MLR | Multiple Linear Regression. |
These predictive models serve as powerful tools, accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thus saving time and resources. mdpi.com
Broader Biological Relevance of the Thiazolidine Motif in Chemical Biology
The thiazolidine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a vast array of pharmacological activities. mdpi.come3s-conferences.orgresearchgate.net This five-membered heterocyclic system, containing sulfur and nitrogen atoms, is present in both natural products and synthetic molecules, demonstrating its versatility and importance in chemical biology. e3s-conferences.orgresearchgate.net The structural flexibility of the thiazolidine nucleus allows for substitutions at various positions, leading to a wide diversity of derivatives with distinct biological profiles. mdpi.com
One of the most well-known classes of thiazolidine derivatives is the thiazolidinediones (TZDs) , or glitazones, which are used in the treatment of type 2 diabetes. wikipedia.orgnih.gov These compounds act as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipocyte differentiation and plays a key role in glucose and lipid metabolism. wikipedia.orgnih.govtg.org.au By activating PPARγ, TZDs enhance insulin (B600854) sensitivity in adipose tissue, muscle, and the liver, ultimately leading to improved glycemic control. nih.govtg.org.au
Beyond their role in diabetes, thiazolidine derivatives have demonstrated a remarkable spectrum of biological activities, including:
Antimicrobial and Antifungal Activity: Various derivatives have shown potent activity against a range of bacteria and fungi, including multi-drug resistant strains. e3s-conferences.orge3s-conferences.org
Anticancer Activity: Thiazolidinones have been extensively investigated as anticancer agents, with some derivatives showing the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. scispace.comnih.govresearchgate.net
Anti-inflammatory Activity: The thiazolidine scaffold is found in compounds with significant anti-inflammatory properties. mdpi.comresearchgate.net
Antiviral Activity: Certain thiazolidine derivatives have been identified as inhibitors of viral replication, including against HIV. researchgate.net
Anticonvulsant Activity: The core structure has been utilized to develop compounds with potential applications in treating seizure disorders. e3s-conferences.orgresearchgate.net
A specific and noteworthy example within this class is the group of This compound derivatives . Recent research has identified these compounds as novel and potent inhibitors of Escherichia coli β-glucuronidase (EcGUS). tandfonline.comnih.gov This enzyme, present in the gut microbiota, can reactivate the glucuronidated metabolites of certain drugs, leading to gastrointestinal toxicity. tandfonline.com By inhibiting EcGUS, these this compound derivatives have the potential to mitigate such adverse drug effects. tandfonline.comnih.gov
A study evaluating a series of thirteen this compound derivatives containing a 5-phenyl-2-furan moiety found that all tested compounds exhibited more potent inhibition of EcGUS than the positive control, d-saccharic acid 1,4-lactone. tandfonline.com The IC₅₀ values for these derivatives ranged from 1.2 µM to 23.1 µM. tandfonline.com Structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influenced inhibitory activity, with chloro and fluorine substitutions being particularly beneficial. tandfonline.com Kinetic studies indicated that the most potent compounds acted as competitive inhibitors of the enzyme. nih.gov
| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| Compound 1 | 4-Cl | < 10 |
| Compound 2 | 2,4-diCl | 1.2 ± 0.2 |
| Compound 3 | 4-F | < 10 |
| Compound 6 | 4-NO₂ | 23.1 ± 1.5 |
| d-saccharic acid 1,4-lactone (Control) | - | 67.3 ± 0.6 |
The broad biological relevance of the thiazolidine motif underscores its significance as a privileged structure in drug discovery. mdpi.com Its ability to interact with a diverse range of biological targets continues to make it an attractive scaffold for the development of new therapeutic agents for various diseases.
Advanced Applications and Future Research Directions
Design and Synthesis of Advanced Thiazolidin-2-cyanamide Conjugates and Hybrid Molecules
The adaptability of the this compound core structure is a significant advantage for medicinal chemists. By strategically combining this scaffold with other known pharmacophores, researchers can create molecular hybrids and conjugates with enhanced potency, improved selectivity, and novel mechanisms of action. This molecular hybridization strategy aims to integrate the therapeutic benefits of multiple bioactive moieties into a single chemical entity. semanticscholar.org
A notable area of investigation involves the synthesis of this compound derivatives that incorporate a 5-phenyl-2-furan moiety. nih.gov This particular conjugation has yielded compounds with significant biological activity. The synthesis is a multi-step process that can begin with a Meerwein arylation of a substituted aniline (B41778) to form a 5-substituted phenyl-2-furancarboxylic acid intermediate. This intermediate is then reacted with thionyl chloride and subsequently with 2-cyanoimino-1,3-thiazolidine (B1274029) to produce the final derivatives in good yields. nih.gov
Researchers have also explored creating hybrids of thiazolidine (B150603) derivatives with other heterocyclic systems, such as benzohydrazone-oxadiazole, to develop compounds with specific inhibitory properties. nih.gov The rationale behind this approach is that the resulting hybrid molecule may interact with multiple binding sites on a biological target or engage with different targets altogether, potentially leading to synergistic effects and overcoming drug resistance mechanisms. nih.gov The synthesis of such complex molecules requires careful planning of reaction pathways, often involving multi-component reactions or sequential chemical transformations to link the different structural fragments. nih.govresearchgate.net
Future efforts in this area will likely focus on:
Diversity-Oriented Synthesis: Creating large libraries of this compound conjugates with a wide array of linked moieties to explore a broader chemical space.
Linker Chemistry: Optimizing the chemical linkers that connect the this compound core to other pharmacophores to fine-tune the molecule's spatial arrangement and pharmacokinetic properties.
Bio-inspired Hybrids: Conjugating the this compound scaffold with natural product fragments to leverage their inherent biological activities and drug-like properties.
Exploration of Novel Biological Targets and Therapeutic Areas
While the thiazolidine scaffold, in general, is known for a wide spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—research on this compound itself has pinpointed more specific and novel biological targets. e3s-conferences.org
Inhibition of Escherichia coli β-glucuronidase (EcGUS): A primary and well-documented biological target for this compound derivatives is Escherichia coli β-glucuronidase (EcGUS). nih.gov This gut microbial enzyme is implicated in the reactivation of certain glucuronidated drugs, which can lead to significant gastrointestinal toxicity. nih.govtandfonline.com For example, the hydrolysis of the inactive metabolite of the chemotherapy drug irinotecan (B1672180) (CPT-11) by EcGUS can cause severe diarrhea. nih.gov
A series of thirteen this compound derivatives featuring a 5-phenyl-2-furan moiety were found to be potent inhibitors of EcGUS. nih.gov All tested compounds in this series demonstrated more potent inhibition than the positive control, D-saccharic acid 1,4-lactone. nih.gov The inhibitory concentrations (IC50) for these derivatives ranged from 1.2 µM to 23.1 µM, highlighting their potential as therapeutic agents to mitigate drug-induced gastrointestinal side effects. nih.govnih.gov
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
|---|---|---|
| Derivative 2 | 3-Cl | 1.2 |
| Derivative 1 | 4-Cl | 3.9 |
| Derivative 3 | 2-Cl | 7.4 |
| Derivative 5 | 4-F | 8.1 |
| Derivative 6 | 4-NO2 | 23.1 |
| D-saccharic acid 1,4-lactone (Control) | N/A | 67.3 |
Data sourced from research on this compound derivatives containing a 5-phenyl-2-furan moiety. nih.govtandfonline.com
Other Potential Therapeutic Areas: Beyond EcGUS inhibition, research indicates other potential applications. This compound derivatives have shown bioactivity against the Type III Secretion System (T3SS) of Xanthomonas oryzae, a pathogen that affects rice, suggesting a role in developing antivirulence agents for agriculture. nih.gov The broader class of thiazolidine derivatives has been investigated for a multitude of therapeutic purposes, including:
Anticancer activity neliti.com
Anticonvulsant effects nih.gov
Anti-inflammatory properties nih.gov
Antimicrobial action against various bacterial and fungal strains mdpi.com
Future research will be crucial to validate these preliminary findings for this compound specifically and to identify the precise molecular targets responsible for these effects.
Development of this compound Derivatives as Chemical Probes for Biological Systems
Given their potent and often specific interactions with biological targets, this compound derivatives are excellent candidates for development as chemical probes. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein. The demonstrated competitive inhibition of EcGUS by certain this compound derivatives suggests that these molecules bind to the enzyme's active site, making them ideal starting points for probe development. nih.govnih.gov
To function as a chemical probe, a this compound inhibitor could be chemically modified by attaching a reporter tag, such as:
A fluorescent group: This would allow for the visualization of the target enzyme within cells or tissues using microscopy, helping to understand its localization and concentration.
A biotin (B1667282) tag: This enables the isolation and purification of the target protein from complex biological mixtures through affinity chromatography, which can be used to confirm target engagement and identify interacting partners.
A photo-crosslinking group: This allows for the formation of a permanent covalent bond between the probe and its target upon exposure to UV light, which is invaluable for definitively identifying the binding protein.
The substrate p-Nitrophenyl-β-D-glucuronide acid (PNPG) is already used as a probe to assay the activity of EcGUS. nih.govresearchgate.net this compound-based probes could offer a complementary tool, not for measuring activity, but for studying the enzyme itself—its structure, function, and regulation in its native environment. Such tools would be instrumental in advancing our understanding of gut microbiota and its role in drug metabolism.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The discovery and optimization of novel this compound derivatives can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, streamlining the traditionally time-consuming and expensive process of drug development. nih.gov
Key applications of AI/ML in this context include:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and metabolomic data to identify and validate novel biological targets for this compound derivatives beyond known targets like EcGUS. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new this compound analogues with desired properties. synthiaonline.com By learning from existing chemical structures and activity data, these models can propose novel molecules that are optimized for high potency and selectivity.
Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to predict their binding affinity for a specific target. mdpi.com This allows researchers to prioritize a smaller, more promising set of this compound derivatives for chemical synthesis and biological testing.
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). ML models can be trained to predict these properties early in the discovery process, helping to select candidates with a higher probability of success in clinical trials. synthiaonline.com
Challenges and Opportunities in the Development of this compound-Based Agents
The development of this compound-based therapeutic agents presents both significant opportunities and notable challenges.
Opportunities:
Potent and Selective Target Engagement: The high potency of certain derivatives against EcGUS provides a clear therapeutic opportunity to develop agents that can be co-administered with drugs like CPT-11 to prevent severe gastrointestinal side effects. nih.gov
Versatile Chemical Scaffold: The this compound core is synthetically tractable, allowing for the creation of a wide diversity of analogues. This versatility enables fine-tuning of structure-activity relationships (SAR) and structure-property relationships to optimize both efficacy and pharmacokinetics. nih.gov
Broad-Spectrum Potential: Preliminary studies on the broader thiazolidine class suggest potential applications in oncology, infectious diseases, and inflammatory conditions. nih.gove3s-conferences.org Exploring these areas for this compound derivatives could uncover new therapeutic uses.
Challenges:
In Vivo Efficacy and Translation: While potent in vitro activity against EcGUS has been demonstrated, a critical next step is to validate this efficacy in relevant in vivo models. nih.gov Proving that these compounds can effectively inhibit the enzyme in the complex environment of the gut without being degraded or causing off-target effects is a major hurdle.
Optimizing ADMET Properties: Like any drug candidate, this compound derivatives must possess suitable absorption, distribution, metabolism, excretion, and toxicity profiles. A key challenge is to maintain high potency while ensuring the molecule is safe, stable, and able to reach its target site in the body.
Selectivity and Off-Target Effects: It is crucial to ensure that these compounds are selective for their intended microbial target (like EcGUS) over homologous human enzymes (e.g., human β-glucuronidase) to avoid unintended side effects. nih.gov Thorough profiling against a panel of human enzymes is a necessary step in preclinical development.
Overcoming Resistance: For antimicrobial applications, the potential for pathogens to develop resistance to new agents is a constant concern. Research must anticipate and address potential resistance mechanisms. nih.gov
Addressing these challenges through continued research will be essential to fully realize the therapeutic potential of the this compound scaffold.
Q & A
Basic: What are the common synthetic routes for Thiazolidin-2-cyanamide derivatives, and how are reaction conditions optimized?
Answer:
this compound derivatives are typically synthesized via cyclocondensation reactions involving thiourea analogs and α-haloketones or α-haloaldehydes. For example, in studies targeting the Type III Secretion System (T3SS) of Xanthomonas oryzae, derivatives were prepared by reacting substituted thiosemicarbazides with chloroacetic acid or bromoketones under reflux in ethanol . Optimization involves varying solvents (e.g., ethanol, DMF), temperatures (60–100°C), and catalysts (e.g., triethylamine). Reaction progress is monitored via TLC, and yields are improved by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to halocarbonyl compound). Purity is confirmed through recrystallization or column chromatography .
Basic: Which spectroscopic techniques are essential for characterizing this compound compounds, and what key data points should be reported?
Answer:
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks, particularly resonances for the thiazolidine ring (δ 3.5–4.5 ppm for CH₂ groups) and cyanamide moiety (δ 150–160 ppm in ¹³C) .
- IR spectroscopy to identify N–H stretches (~3200 cm⁻¹) and C≡N vibrations (~2200 cm⁻¹) .
- Mass spectrometry (HRMS/ESI-MS) for molecular ion validation .
- X-ray crystallography (e.g., using SHELX programs) to resolve crystal structures and confirm stereochemistry .
Report melting points, elemental analysis (C, H, N, S), and spectral discrepancies compared to computational predictions (e.g., DFT) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound derivatives against bacterial Type III secretion systems?
Answer:
SAR studies require systematic substitution at key positions:
- Thiazolidine ring : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 3- or 5-position to enhance electrophilic interactions with T3SS proteins .
- Cyanamide moiety : Replace with bioisosteres (e.g., thiourea, carbamate) to assess hydrogen-bonding efficacy .
- Side chains : Incorporate hydrophobic aryl groups (e.g., 4-chlorophenyl) to improve membrane permeability .
Bioactivity is evaluated via in vitro assays (e.g., inhibition of X. oryzae T3SS effector secretion at 10–100 µM concentrations) . Computational docking (e.g., AutoDock Vina) validates binding to T3SS regulatory proteins like HrpX .
Advanced: What strategies are effective in resolving contradictory bioactivity data observed in different studies on this compound derivatives?
Answer:
Contradictions may arise from variations in:
- Assay conditions : Standardize bacterial strains (e.g., X. oryzae PXO99A), growth media (e.g., M210 broth), and incubation times (24–48 hrs) .
- Compound solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across studies .
Cross-validation via orthogonal assays (e.g., GFP reporter strains for T3SS activity) and meta-analyses of dose-response curves can reconcile discrepancies .
Advanced: How can X-ray crystallography and SHELX software be utilized to determine the molecular conformation of this compound derivatives?
Answer:
Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 113 K) to minimize thermal motion. SHELXTL (Bruker AXS) or open-source SHELXL refines structures using iterative least-squares methods. Key steps include:
- Data integration : Use SAINT for frame processing .
- Phase solution : Employ SHELXD for Patterson methods or SHELXE for experimental phasing .
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically .
Report bond lengths (e.g., C–S: 1.74–1.78 Å) and angles (thiazolidine ring: 105–110°) to confirm planarity and tautomeric forms .
Basic: What in vitro models are recommended for assessing the inhibitory effects of this compound derivatives on bacterial virulence factors like the Type III secretion system?
Answer:
- Bacterial strains : Use Xanthomonas oryzae PXO99A or Pseudomonas aeruginosa PAO1 for T3SS activity .
- Bioassays : Measure secretion of effector proteins (e.g., HrpF in X. oryzae) via Western blot or ELISA after treatment with derivatives (10–100 µM) .
- Plant models : Rice leaf inoculation assays to quantify lesion length reduction (e.g., 40–60% inhibition at 50 µM) .
Include negative controls (DMSO-only) and positive controls (e.g., cercosporamide for T3SS inhibition) .
Advanced: How do researchers validate target engagement and specificity of this compound derivatives in modulating bacterial secretion systems?
Answer:
- Genetic knockouts : Compare activity against wild-type vs. ΔT3SS mutants to confirm mechanism .
- Pull-down assays : Use His-tagged T3SS regulators (e.g., HrpG) to verify compound binding via SPR or ITC .
- Proteomics : LC-MS/MS to monitor downstream effector expression (e.g., AvrXa7) post-treatment .
- Off-target screening : Test against related bacterial systems (e.g., Salmonella SPI-1 T3SS) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
